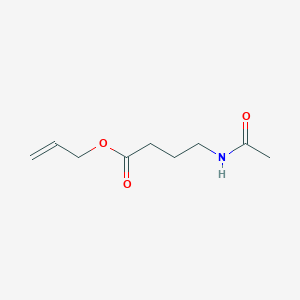
Prop-2-enyl 4-acetamidobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 4-acetamidobutanoate, also known as PABA (para-aminobenzoic acid), is an organic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biochemistry. PABA is a white crystalline powder that is soluble in water and has a molecular weight of 195.21 g/mol. In
Wirkmechanismus
The mechanism of action of Prop-2-enyl 4-acetamidobutanoate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. Prop-2-enyl 4-acetamidobutanoate has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Prop-2-enyl 4-acetamidobutanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of collagen, which is important for skin health and wound healing. Prop-2-enyl 4-acetamidobutanoate has also been shown to increase the absorption of calcium and other minerals, which is important for bone health. Additionally, Prop-2-enyl 4-acetamidobutanoate has been shown to improve liver function and reduce the risk of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Prop-2-enyl 4-acetamidobutanoate in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is that Prop-2-enyl 4-acetamidobutanoate can be easily oxidized, which can affect its stability and efficacy.
Zukünftige Richtungen
There are several future directions for research on Prop-2-enyl 4-acetamidobutanoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its role in DNA synthesis and repair, and its potential use in the development of new drugs. Additionally, further research is needed to understand the mechanism of action of Prop-2-enyl 4-acetamidobutanoate and its effects on various biological systems.
Synthesemethoden
Prop-2-enyl 4-acetamidobutanoate can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with acetic anhydride, the reaction of 4-nitrobenzoic acid with ethylene glycol, and the reaction of 4-aminobenzoic acid with ethyl chloroformate. The most commonly used method is the reaction of 4-aminobenzoic acid with acetic anhydride, which yields Prop-2-enyl 4-acetamidobutanoate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 4-acetamidobutanoate has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Prop-2-enyl 4-acetamidobutanoate has also been studied for its role in DNA synthesis and repair, as well as its ability to protect against UV radiation damage.
Eigenschaften
CAS-Nummer |
132237-21-9 |
|---|---|
Produktname |
Prop-2-enyl 4-acetamidobutanoate |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
prop-2-enyl 4-acetamidobutanoate |
InChI |
InChI=1S/C9H15NO3/c1-3-7-13-9(12)5-4-6-10-8(2)11/h3H,1,4-7H2,2H3,(H,10,11) |
InChI-Schlüssel |
XREGFLSXFCZCAG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(=O)OCC=C |
Kanonische SMILES |
CC(=O)NCCCC(=O)OCC=C |
Synonyme |
Butanoic acid, 4-(acetylamino)-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



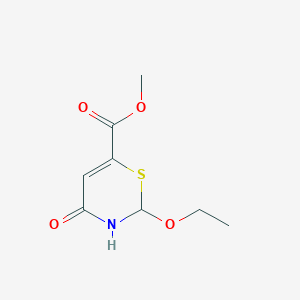
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)
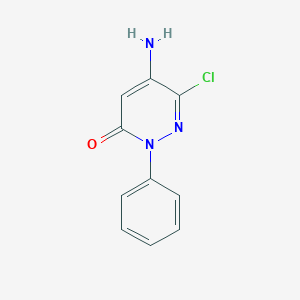
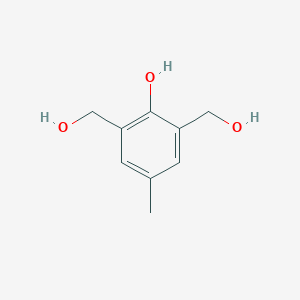
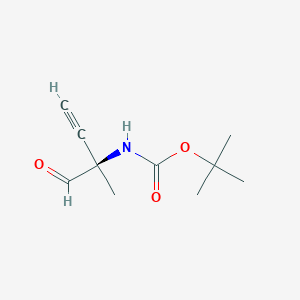
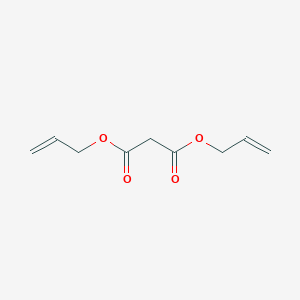
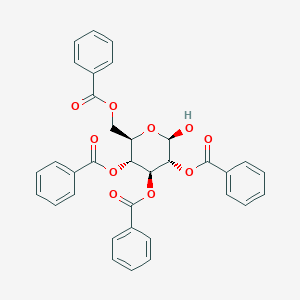
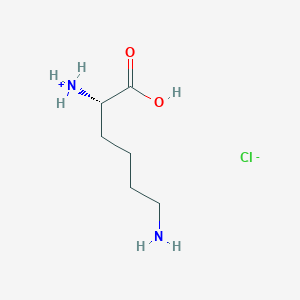
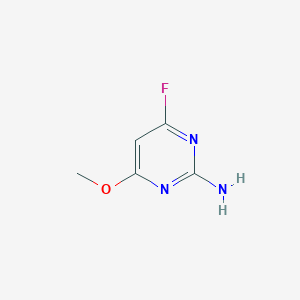

![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
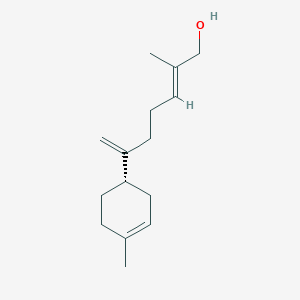
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)